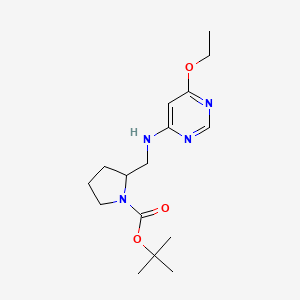

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Description

Historical Context of Pyrrolidine-Based Compounds in Medicinal Chemistry

Pyrrolidine, a saturated five-membered nitrogen heterocycle, has been a cornerstone of drug discovery since the mid-20th century. Its pseudorotation capability enables conformational flexibility, allowing precise spatial alignment with biological targets. Early applications focused on alkaloid derivatives, such as the antihypertensive agent propranolol, which incorporated pyrrolidine motifs to enhance β-adrenergic receptor affinity. The 1980s saw the rise of pyrrolidine in nootropic agents (e.g., piracetam), leveraging its ability to cross the blood-brain barrier.

A paradigm shift occurred in the 2000s with the development of polyhydroxylated pyrrolidines (aza-sugars), which mimic carbohydrate transition states to inhibit glycosidases. For instance, 1,4-dideoxy-1,4-imino-l-arabinitol emerged as a potent α-glucosidase inhibitor for diabetes management. Concurrently, spiro-pyrrolidine derivatives demonstrated antibacterial efficacy by disrupting glucosamine-6-phosphate synthase, a critical enzyme in bacterial cell wall synthesis. These milestones established pyrrolidine as a scaffold capable of balancing rigidity and adaptability, a trait critical for modern drug design.

Evolution of Pyrimidinylaminopyrrolidine Research

The fusion of pyrimidine and pyrrolidine pharmacophores arose from the need to enhance target engagement through complementary electronic and steric effects. Pyrimidine’s aromaticity and hydrogen-bonding capacity make it ideal for kinase inhibition, as seen in antimalarial 4-aminoquinolines. In 2012, 2-aminopyrimidine-based 4-aminoquinolines exhibited nanomolar activity against Plasmodium falciparum by intercalating into heme crystals.

Incorporating pyrrolidine into pyrimidine frameworks, as in tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate, introduces stereochemical diversity. The ethoxy group at position 6 of the pyrimidine ring modulates electron density, potentially enhancing interactions with hydrophobic enzyme pockets. Recent studies highlight such hybrids in polo-like kinase 1 (Plk1) inhibitors, where the pyrrolidine’s nitrogen coordinates with catalytic lysine residues, while the pyrimidine ring occupies the ATP-binding cleft.

Current Research Landscape for tert-Butyl Carboxylate Derivatives

The tert-butyl carboxylate moiety serves dual roles: as a protecting group during synthesis and as a modulator of bioavailability. In the synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, tert-butoxycarbonyl (Boc) groups facilitated selective N-deprotection under acidic conditions, enabling precise functionalization of the pyrrolidine ring. Contemporary applications leverage tert-butyl esters to improve metabolic stability, as evidenced by protease-resistant peptidomimetics in antiviral therapy.

Recent breakthroughs include the use of this compound in fragment-based drug discovery. Its modular structure allows rapid derivatization at three key positions:

- Pyrrolidine N1 : Boc group removal enables introduction of sulfonamides or acyl groups to fine-tune solubility.

- Pyrimidine C4 : Ethoxy substitution optimizes π-stacking with aromatic residues in kinase domains.

- Methylene linker : Spacer length adjustments modulate conformational freedom, critical for allosteric modulation.

Research Importance of the Pyrrolidine-Pyrimidine Scaffold

The synergy between pyrrolidine and pyrimidine arises from their complementary pharmacodynamic profiles. Pyrrolidine’s non-planarity enables 3D exploration of binding sites, while pyrimidine’s flat geometry facilitates insertion into hydrophobic clefts. This duality is exemplified in dual-target inhibitors for diabetes and cancer, where the scaffold simultaneously blocks α-glucosidase and aldose reductase.

Molecular dynamics simulations reveal that the ethoxy group in this compound stabilizes interactions with Thr78 in glucosamine-6-phosphate synthase via water-mediated hydrogen bonds. Concurrently, the pyrrolidine ring adopts a C2-endo puckering conformation, maximizing van der Waals contacts with Phe360. Such insights guide the rational design of next-generation therapeutics with polypharmacological profiles.

Properties

IUPAC Name |

tert-butyl 2-[[(6-ethoxypyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-5-22-14-9-13(18-11-19-14)17-10-12-7-6-8-20(12)15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZYNKKRBXTSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NCC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety and the tert-butyl ester group. Common reagents used in these reactions include ethyl chloroformate, pyrrolidine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group on the pyrimidine ring and the secondary amine in the pyrrolidine moiety are susceptible to oxidation under controlled conditions:

-

Selective oxidation of the ethoxy group requires precise stoichiometry to avoid over-oxidation.

-

Pyrrolidine N-oxidation with m-CPBA proceeds at 0–25°C in dichloromethane (DCM), yielding stable N-oxide intermediates for further functionalization .

Reduction Reactions

The tert-butyl ester and pyrimidine ring can undergo reduction under standard conditions:

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrimidine ring.

-

Catalytic hydrogenation under mild conditions partially saturates the pyrimidine ring, enhancing solubility .

Nucleophilic Substitution

The ethoxy group on the pyrimidine ring is a prime site for nucleophilic displacement:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃, alkyl amines) | EtOH/H₂O, 80–100°C | 6-Amino-pyrimidine derivatives | |

| Thiols | K₂CO₃/DMF, 60–80°C | Thioether-linked pyrimidines |

-

Ethoxy-to-amine substitution proceeds via SNAr (nucleophilic aromatic substitution), favored by electron-withdrawing effects of the pyrimidine ring .

-

Thiol substitution requires basic conditions to deprotonate the thiol group, enhancing nucleophilicity .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aromatic and amine functionalities:

-

Buchwald-Hartwig reactions with aryl halides introduce aryl groups at the pyrimidine’s amino site .

-

Suzuki coupling with boronic acids extends conjugation at the pyrimidine’s 4-position, enabling drug candidate diversification .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes hydrolysis to generate carboxylic acid intermediates for further derivatization:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (4M)/dioxane, reflux | Carboxylic acid | |

| Amide coupling | EDC/HOBt, DCM | Amide derivatives (e.g., TCO-tagged probes) |

-

Hydrolysis under acidic conditions (HCl/dioxane) yields the free carboxylic acid, which is reactive toward amines in peptide coupling .

-

Amide formation with TCO-amine (trans-cyclooctene) enables bioorthogonal labeling applications .

Ring-Opening and Rearrangement

The pyrrolidine ring undergoes ring-opening under strong acidic or basic conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HBr (33% in acetic acid) | 25°C, 12 hours | Linear amine bromide salt | |

| LDA (lithium diisopropylamide) | THF, −78°C | Deprotonation at α-carbon, forming enolates |

-

Ring-opening via HBr generates intermediates for alkylation or acylation .

-

LDA-mediated deprotonation enables asymmetric synthesis of chiral amines .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, with tert-butyl group cleavage observed under prolonged heating .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; rapid hydrolysis occurs in strongly basic media (pH > 10) .

This compound’s modular reactivity profile makes it indispensable for synthesizing complex molecules, particularly in kinase inhibitor development and PROTAC (proteolysis-targeting chimera) design . For extended applications, consult primary literature on pyrimidine derivatives .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that pyrimidine derivatives, including tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth has been explored in preclinical studies, showing promise as a potential anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties :

- Neurological Disorders :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and increased apoptosis rates, particularly in breast and lung cancer cells. The mechanism was attributed to the compound's interaction with specific cellular signaling pathways involved in cell survival and death .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various pyrimidine derivatives, this compound was shown to exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antibiotics, especially in light of rising antibiotic resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tumor growth in various cancer types | Induces apoptosis; cell cycle arrest |

| Antimicrobial | Activity against bacterial pathogens | Effective against Gram-positive/negative bacteria |

| Neurological Disorders | Potential modulation of neurochemical pathways | Implications for treatment strategies |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

a) tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (BD287865)

- Molecular Formula : C18H29N5O2S

- Key Features: Pyrimidine ring substituted with cyclopropylamino (N-linked) and methylthio (S-linked) groups. Piperidine ring instead of pyrrolidine.

- The bulkier piperidine ring may alter steric interactions compared to pyrrolidine .

b) tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

- Molecular Formula : C15H22ClN3O3

- Key Features: Pyrimidine ring with chloro (2-position) and methyl (6-position) substituents. Oxy linker instead of an amino methyl group.

c) tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)-amino)-4-methylpyridin-2-yl)methyl)-4-(2-(benzylamino)ethoxy)-pyrrolidine-1-carboxylate (Compound 25)

- Molecular Formula: Not explicitly stated ().

- Key Features: Pyridine core instead of pyrimidine. Benzyl and tert-butoxycarbonyl groups on the pyridine ring. Additional ethoxy-benzylamino side chain.

- Impact : The pyridine core reduces hydrogen-bonding capacity compared to pyrimidine. Bulky benzyl groups may improve metabolic stability but reduce solubility .

Heterocyclic Core Modifications

a) Pyrimidine vs. Pyridine Derivatives

- Ethoxy or methylthio substituents fine-tune electronic properties .

- Pyridine-based analogs (e.g., Compound 25, ):

Linker and Ring System Differences

- Amino methyl linker (BD287894): Facilitates conformational flexibility, enabling adaptive binding to targets.

- Piperidine vs. Pyrrolidine :

Data Table: Comparative Analysis of Analogous Compounds

Research Findings and Implications

- Electronic Effects : Ethoxy and methylthio groups in pyrimidine analogs modulate electron density, impacting interactions with enzymes or receptors .

- Solubility : Pyrrolidine-based compounds (e.g., BD287894) may exhibit lower aqueous solubility than piperidine derivatives due to increased hydrophobicity .

- Biological Activity: The amino methyl linker in BD287894 is critical for target engagement in kinase inhibitors, as seen in related compounds with similar scaffolds .

Biological Activity

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate (CAS No. 1353973-91-7) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H26N4O3, with a molecular weight of 322.40 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity, particularly in enzyme inhibition and receptor interaction.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : Similar to other pyrrolidine derivatives, this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that related compounds can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses .

- Receptor Interaction : The presence of the ethoxypyrimidine moiety suggests that the compound may interact with various receptors in the central nervous system or other biological pathways.

- Antiviral Activity : The structural characteristics of tert-butyl derivatives often correlate with antiviral properties. The amino group in this compound could facilitate binding to viral proteins, potentially inhibiting their function.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

Case Study 1: Neuraminidase Inhibition

In research focused on neuraminidase inhibitors, pyrrolidine derivatives were tested for their ability to inhibit influenza virus replication. Compounds that mimic the transition state of the substrate demonstrated significant inhibition rates. For example, a related pyrrolidine was found to have a Ki value indicating strong binding affinity to the enzyme .

Case Study 2: Cytotoxicity Assays

In vitro assays evaluating cytotoxicity revealed that compounds with similar structural features exhibited varying degrees of effectiveness against cancer cell lines. The MTT assay was employed to measure cell viability post-treatment, indicating that certain derivatives could reduce cell viability significantly at lower concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with protected pyrrolidine and ethoxypyrimidine precursors. Key steps include:

- Amide coupling : Reaction between the pyrrolidine backbone and 6-ethoxypyrimidin-4-amine derivatives under anhydrous conditions, often using coupling agents like HATU or EDC .

- Protection/deprotection : The tert-butyl carbamate group is introduced via Boc-protection chemistry, requiring anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP .

- Purification : Silica gel column chromatography is standard for isolating intermediates, followed by recrystallization for final product purification. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. What safety protocols are critical during handling and storage?

- Handling : Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with an eye wash station accessible .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid proximity to strong oxidizers (e.g., peroxides), which may induce decomposition .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies pyrrolidine ring protons (δ 1.4–3.1 ppm) and ethoxypyrimidine signals (δ 4.3 ppm for -OCH₂CH₃). ¹³C NMR confirms Boc-group carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 350–370 Da) .

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm carbamate and amine linkages .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step?

- Catalyst screening : Test alternative catalysts (e.g., PyBOP vs. HATU) to improve coupling efficiency .

- Temperature control : Conduct reactions at 0–5°C to minimize side-product formation from reactive intermediates .

- Solvent selection : Compare polar aprotic solvents (DMF vs. DCM) to balance solubility and reaction kinetics. DMF often enhances solubility but may require longer purification .

Q. What strategies mitigate solubility challenges in biological assays?

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining compound stability .

- Salt formation : Explore hydrochloride or trifluoroacetate salts to improve bioavailability .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to temporarily increase hydrophilicity .

Q. How do structural modifications influence bioactivity?

- Ethoxy group replacement : Substitute with methoxy, propoxy, or halogenated groups to assess impact on target binding (e.g., kinase inhibition) .

- Pyrrolidine ring functionalization : Introduce methyl or fluorine substituents to evaluate conformational effects via molecular docking studies .

- Boc-group removal : Compare protected vs. deprotected analogs in cellular permeability assays .

Q. What analytical challenges arise in stability studies, and how are they resolved?

- Degradation pathways : Hydrolysis of the ethoxy group or Boc-deprotection under acidic/oxidative conditions is monitored via LC-MS. Use phosphate buffer (pH 7.4) for accelerated stability testing .

- Impurity profiling : Employ UPLC-QTOF to identify trace degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Methodological Considerations

Q. How are computational tools applied to predict reactivity or toxicity?

Q. What regulatory guidelines govern laboratory-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.